molecular formula C8H8F3NO B12291735 2-Methyl-3-(trifluoromethoxy)aniline

2-Methyl-3-(trifluoromethoxy)aniline

Cat. No.: B12291735
M. Wt: 191.15 g/mol
InChI Key: ZWBPDLJHVSDEJD-UHFFFAOYSA-N
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Description

2-Methyl-3-(trifluoromethoxy)aniline is an organic compound belonging to the class of trifluoromethoxy-substituted anilines It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring, along with a methyl group (-CH3) and an amino group (-NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(trifluoromethoxy)aniline typically involves the trifluoromethoxylation of aniline derivatives. One common method includes the reaction of 2-chlorophenol with trifluoromethyl ether in the presence of a base, followed by nitration and reduction to obtain the desired aniline derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the trifluoromethoxylation process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-3-(trifluoromethoxy)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline
  • 2-Fluoro-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethoxy)aniline

Comparison: 2-Methyl-3-(trifluoromethoxy)aniline is unique due to the presence of both a trifluoromethoxy group and a methyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to its analogs . The trifluoromethoxy group also enhances the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-methyl-3-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H8F3NO/c1-5-6(12)3-2-4-7(5)13-8(9,10)11/h2-4H,12H2,1H3

InChI Key

ZWBPDLJHVSDEJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC(F)(F)F)N

Origin of Product

United States

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